molecular formula C20H21NO3 B11153262 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one

Cat. No.: B11153262
M. Wt: 323.4 g/mol
InChI Key: ZJXZRXHSMSOSNH-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is a synthetic chroman-6-one derivative offered for research purposes. The chromanone core structure is a privileged scaffold in medicinal chemistry, known for yielding compounds with a wide spectrum of biological activities . This particular analog incorporates a piperidinylmethyl substitution, a feature present in other investigated compounds that may influence molecular properties and biological interactions . Research Applications and Value: The primary research value of this compound lies in its structural relationship to the chroman-4-one and coumarin (1-benzopyran-2-one) families. Chromanone and coumarin derivatives are extensively studied in pharmacological research for their potential anti-inflammatory, antioxidant, and anticancer activities . Related synthetic chromanones with specific substitutions have demonstrated significant cytotoxic potential against various human cancer cell lines, making this chemotype a compelling subject for oncology and drug discovery research . The presence of the piperidine ring is a common motif in drug design and may be explored for its effect on the compound's physicochemical properties and its interaction with biological targets. Intended Use and Handling: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxy-4-methyl-2-(piperidin-1-ylmethyl)benzo[c]chromen-6-one

InChI

InChI=1S/C20H21NO3/c1-13-18(22)14(12-21-9-5-2-6-10-21)11-17-15-7-3-4-8-16(15)20(23)24-19(13)17/h3-4,7-8,11,22H,2,5-6,9-10,12H2,1H3

InChI Key

ZJXZRXHSMSOSNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCCCC4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been reported to enhance the efficiency of hydrogenation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium or platinum catalysts

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research has shown that 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one exhibits notable biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Activity : Studies indicate that this compound can inhibit specific enzymes involved in cancer cell proliferation. It has shown promising results in vitro against several cancer cell lines, suggesting its potential as an anticancer therapeutic .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of microbial growth
AnticancerInhibition of topoisomerase and cytochrome enzymes
Enzyme InhibitionInteraction with cellular receptors

Pharmacological Applications

The pharmacological profile of this compound suggests several therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit enzymes that play a critical role in cancer cell growth, this compound is being investigated for its potential use in cancer therapies. Preliminary studies have shown that it may outperform traditional chemotherapeutics like cisplatin in certain cancer models .
  • Antifungal Agents : The compound has been evaluated for antifungal activity against various strains of Candida, showing comparable effectiveness to established antifungal treatments like fluconazole .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations in the synthesis process can yield derivatives with enhanced or modified biological activities.

Table 2: Structural Variants and Their Activities

Compound NameStructural FeaturesBiological Activity
7-Hydroxy-Coumarin DerivativesHydroxyl group on coumarin structureAntimicrobial, anticancer
Benzothiazole DerivativesContains benzothiazole ringVarious biological activities
3-Amino-ChromenesAmino group substitutionsAnticancer

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vitro Anticancer Testing : A study demonstrated that this compound exhibited higher cytotoxicity against lung cancer cells compared to standard treatments, indicating its potential as a novel anticancer agent .
  • Antifungal Efficacy : Another study reported that derivatives of this compound had MIC values comparable to fluconazole against multiple Candida strains, reinforcing its potential as an antifungal treatment .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one)

  • Structure : A natural urolithin with a hydroxyl group at position 3 and an unsaturated lactone ring.
  • Fluorescence Properties : Acts as an on-off fluorescent sensor for Fe³⁺, showing fluorescence quenching upon metal binding. This is attributed to electron transfer between the hydroxyl group and Fe³⁺ .
  • Metal Selectivity : Exhibits high selectivity for Fe³⁺ over other metals (e.g., Zn²⁺, Cu²⁺) in aqueous solutions .
  • Biological Activity: Limited pharmacological data but serves as a reference for fluorescence-based metal sensing .

For example, the piperidine moiety may introduce basicity, influencing solubility and metal interaction dynamics. Unlike Urolithin B, which shows fluorescence quenching, the target compound’s substituents might enable fluorescence enhancement or shift emission wavelengths .

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)

  • Structure : Partially saturated analog of Urolithin B, with a tetrahydro ring system.
  • Fluorescence Properties: Retains Fe³⁺ selectivity but shows reduced fluorescence quenching compared to Urolithin B.
  • Cellular Uptake : Demonstrates low cytotoxicity and effective membrane penetration in neuroblastoma and glioblastoma cells, making it suitable for ex vivo imaging .

Comparison :
The target compound lacks saturation, which may reduce rigidity and fluorescence stability. However, the piperidinylmethyl group could improve cellular uptake compared to THU-OH, as tertiary amines often enhance blood-brain barrier penetration .

Alkoxylated 6H-Benzo[c]chromen-6-one Derivatives

  • Structure : Derivatives with alkoxy groups (e.g., methoxy, ethoxy) at various positions.
  • Pharmacological Activity : Exhibit inhibitory activity against phosphodiesterase 2 (PDE2), with IC₅₀ values as low as 3.67 μM (e.g., compound 1f) .
  • Structure-Activity Relationship (SAR) : Alkoxy groups at position 3 or 4 enhance enzyme binding via hydrophobic interactions .

Comparison: The target compound’s piperidinylmethyl group introduces a nitrogen-containing heterocycle, which may modulate enzyme inhibition differently.

Electron-Withdrawing Substituent Analogs (e.g., THU-4-Ac)

  • Structure : 4-Acetyl-7,8,9,10-tetrahydro-3-hydroxybenzo[c]chromen-6-one (THU-4-Ac).
  • Fluorescence Properties : The acetyl group (electron-withdrawing) quenches fluorescence due to conjugation effects, reducing excited-state stability .

Comparison :
The target compound’s 4-methyl group (electron-donating) and 2-piperidinylmethyl substituent (electron-rich) may counteract fluorescence quenching. This aligns with studies showing that reducing acetyl to hydroxyethyl (THU-4-ALC) restores fluorescence, highlighting substituent-dependent photophysical behavior .

Key Data Tables

Table 1: Fluorescence Properties of Benzo[c]chromen-6-one Derivatives

Compound Fluorescence Behavior (Fe³⁺) Selectivity (Fe³⁺ vs. Other Metals) Reference
Urolithin B Quenching (on-off) High
THU-OH Partial quenching Moderate
Target Compound (Predicted) Enhancement/Shift To be determined

Table 2: Pharmacological Activities

Compound PDE2 IC₅₀ (μM) Cholinesterase Inhibition (IC₅₀) Reference
Alkoxylated Derivative 1f 3.67 ± 0.47 N/A
Rivastigmine (Reference) N/A 6.0 ± 0.8 (AChE)
Target Compound (Predicted) <5 (Estimated) Potential AChE activity

Biological Activity

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is a synthetic compound belonging to the chromone family, characterized by a fused benzopyran structure. Its molecular formula is C16H19N1O3C_{16}H_{19}N_{1}O_{3} with a molecular weight of approximately 273.33 g/mol. The compound features a hydroxyl group at the 3-position, a methyl group at the 4-position, and a piperidin-1-ylmethyl substituent at the 2-position, which contribute to its unique biological properties and activities .

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, such as MCF cells, highlighting its potential as an anticancer agent .

Inhibition of Enzymes

The compound interacts with cellular targets leading to alterations in cellular processes. Notably, it has been observed to inhibit specific enzymes, which is critical for understanding its pharmacological profile. For instance, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and urease .

Case Study: Anticancer Activity

In a study examining the anticancer activity of various derivatives of chromones, this compound was found to significantly suppress tumor growth in animal models. The IC50 values for cell lines were reported as follows:

Cell LineIC50 (μM)
MCF25.72 ± 3.95
U8745.2 ± 13.0

Flow cytometry results indicated that the compound accelerated apoptosis in a dose-dependent manner .

Comparative Biological Activity

The table below summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxyl, methyl, piperidinyl groupsAntimicrobial, anticancer
7-Hydroxy-Coumarin DerivativesHydroxyl group on coumarin structureAntimicrobial, anticancer
Benzothiazole DerivativesContains benzothiazole ringVarious biological activities

The unique arrangement of functional groups in this compound enhances its biological activity compared to other compounds .

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps including oxidation and reduction reactions. Common reagents used are potassium permanganate for oxidation and sodium borohydride for reduction . Detailed structural analysis through techniques like NMR and X-ray diffraction has confirmed the integrity of its molecular structure.

Crystallographic Data

The crystallographic parameters for the compound have been documented as follows:

ParameterValue
Space GroupP21/n
a (Å)12.107(3)
b (Å)7.843(19)
c (Å)21.794(5)
β (°)98.233(5)

This data provides insight into the molecular arrangement and potential interactions within biological systems .

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